molecular formula C10H15NO2S B3159430 4-(2-Methylpropanesulfonyl)aniline CAS No. 861793-06-8

4-(2-Methylpropanesulfonyl)aniline

Cat. No.: B3159430
CAS No.: 861793-06-8
M. Wt: 213.3 g/mol
InChI Key: XLDTUBTVTIYVNG-UHFFFAOYSA-N
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Description

Positional Significance of the Sulfonyl Aniline (B41778) Motif in Organic Chemistry

The relative positioning of the sulfonyl and amino groups on the aniline ring—ortho (1,2-), meta (1,3-), or para (1,4-)—profoundly influences the molecule's physicochemical properties and reactivity. The amino group is a strong activating group and an ortho-, para- director in electrophilic aromatic substitution reactions, meaning it directs incoming electrophiles to the positions ortho and para to it. Conversely, the sulfonyl group is a deactivating group and a meta- director.

This interplay of directing effects is crucial in the synthesis of polysubstituted anilines. For instance, in an aniline molecule, the amino group's ortho-, para-directing influence dominates. However, when considering the sulfonyl group's effect, it directs incoming substituents to the meta position relative to itself. The electronic nature of these isomers also differs significantly, which in turn affects their acidity, basicity, and potential biological interactions. The para-isomer, such as 4-(2-Methylpropanesulfonyl)aniline, often exhibits a more linear geometry, which can be advantageous for fitting into specific biological targets.

Foundational Importance of this compound as a Chemical Entity

This compound, also known as 4-(tert-butylsulfonyl)aniline, serves as a valuable chemical intermediate in organic synthesis. Its structure combines the reactive aniline moiety with a sterically bulky tert-butylsulfonyl group. This specific combination of functional groups makes it a useful building block for the synthesis of more complex molecules, particularly in the realm of drug discovery where the sulfonyl aniline core is a key pharmacophore. The tert-butyl group can impart increased lipophilicity to a target molecule, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive research on this specific molecule is not widely available in public literature, its structural components are present in a variety of biologically active compounds.

Below is a table summarizing the key identifiers and predicted properties of this compound.

PropertyValue
IUPAC Name 4-(2-methylpropane-2-sulfonyl)aniline
Synonyms 4-(tert-butylsulfonyl)aniline
CAS Number 86810-81-3
Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
Predicted XlogP 0.9
Predicted Hydrogen Bond Donors 1
Predicted Hydrogen Bond Acceptors 3
Predicted Rotatable Bond Count 2

Note: The properties in this table are predicted values from computational models.

Scope and Research Objectives for Advanced Chemical Studies

Given the established importance of the sulfonyl aniline motif in medicinal chemistry, advanced chemical studies of this compound are warranted. Key research objectives could focus on several promising areas:

Development of Novel Synthetic Methodologies: While general methods for the synthesis of sulfonyl anilines exist, such as the reaction of anilines with sulfonyl chlorides, research into more efficient, sustainable, and regioselective synthetic routes for this compound would be beneficial. nih.gov This could include exploring novel catalytic systems or flow chemistry approaches.

Exploration of Biological Activity: Drawing inspiration from the known antimicrobial and anticancer properties of other sulfonyl aniline derivatives, a primary research objective would be the systematic screening of this compound and its derivatives for a range of biological activities. researcher.liferesearchgate.net This could lead to the identification of new lead compounds for drug development.

Use as a Scaffold in Medicinal Chemistry: A significant area of research would involve utilizing this compound as a starting material for the synthesis of libraries of more complex molecules. By modifying the amino group or the aromatic ring, a diverse range of compounds can be generated and evaluated for their therapeutic potential.

Materials Science Applications: The unique electronic properties of sulfonyl anilines suggest potential applications in the development of novel organic materials, such as dyes, polymers, or components for electronic devices. Research into these areas could uncover new and valuable applications for this class of compounds.

Detailed Research Findings

While specific, in-depth research publications focusing solely on this compound are limited, we can infer its chemical behavior and potential from the broader body of work on sulfonyl anilines.

The synthesis of sulfonyl anilines is a well-established area of organic chemistry. The most common method involves the reaction of an aniline with a sulfonyl chloride in the presence of a base. For this compound, this would involve the reaction of aniline with 2-methylpropane-2-sulfonyl chloride. Recent advancements in synthetic chemistry have also explored visible-light-mediated sulfonylation of anilines, offering milder and more efficient reaction conditions. nih.gov

The characterization of sulfonyl anilines typically involves a suite of spectroscopic techniques.

Spectroscopic Data (General for Sulfonyl Anilines)
1H NMR Aromatic protons typically appear in the range of 7-8 ppm. The chemical shift of the amino protons can vary depending on the solvent and concentration. The protons of the alkyl groups on the sulfonyl moiety will have characteristic shifts in the upfield region.
13C NMR Aromatic carbons will show signals in the downfield region (110-150 ppm). The carbon bearing the amino group is typically shielded, while the carbon attached to the sulfonyl group is deshielded.
Infrared (IR) Spectroscopy Strong characteristic absorption bands for the S=O stretching vibrations of the sulfonyl group are observed around 1350-1300 cm-1 (asymmetric) and 1160-1120 cm-1 (symmetric). The N-H stretching of the amino group appears in the region of 3500-3300 cm-1.
Mass Spectrometry The molecular ion peak can be observed, and fragmentation patterns can provide structural information.

Research into the biological activities of sulfonyl anilines has revealed a wide range of therapeutic potential. Many compounds containing this motif have been investigated as anti-inflammatory, anticancer, and antimicrobial agents. researcher.liferesearchgate.net The mechanism of action is often attributed to the ability of the sulfonyl aniline scaffold to mimic the structure of natural substrates and inhibit the activity of key enzymes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDTUBTVTIYVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861793-06-8
Record name 4-(2-methylpropanesulfonyl)aniline
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Synthetic Methodologies and Chemical Transformations

Direct Sulfonylation Approaches to Aryl Sulfones

Direct sulfonylation methods provide a more efficient and atom-economical alternative to traditional multi-step sequences for the preparation of aryl sulfones. These modern techniques often leverage photoredox or electrochemical catalysis to generate highly reactive sulfonyl radical intermediates under mild conditions.

Photoredox-Catalyzed Sulfonylation

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-sulfur bonds. cam.ac.uk This strategy utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates from stable precursors. rsc.org These reactions are prized for their mild conditions, often proceeding at room temperature, which allows for the tolerance of a wide array of sensitive functional groups. rsc.org

Sulfinate salts are common and effective precursors for generating sulfonyl radicals in photoredox catalysis. researchgate.net In a typical mechanism, the excited state of a photocatalyst, often an iridium complex, oxidizes the sulfinate salt (RSO₂⁻) to a sulfonyl radical (RSO₂•). researchgate.net This radical can then engage in subsequent bond-forming reactions.

Dual catalytic systems, such as Ni/photoredox catalysis, have expanded the scope of these transformations to include the cross-coupling of sulfinate salts with aryl halides. nih.govrsc.org This approach enables the construction of aryl- and heteroaryl sulfones at room temperature under base-free conditions, which is a significant advantage over traditional copper- or palladium-catalyzed methods that require high temperatures and strong bases. rsc.orgnih.gov The reaction proceeds through a mechanistic manifold where the photoredox cycle generates the key radical species that then enters the nickel catalytic cycle. nih.gov This dual system has proven effective for creating diverse molecular scaffolds from common intermediates. rsc.org

Catalyst SystemSulfonyl SourceCoupling PartnerKey FeaturesReference
Iridium PhotocatalystSodium SulfinatesAniline (B41778) DerivativesMild, visible-light mediated, direct sulfonylation. researchgate.net
Ni/Photoredox Dual CatalysisAryl Sulfinate SaltsAryl HalidesBase-free, room temperature C-S bond formation, tolerant of many functional groups. rsc.orgnih.govrsc.org
Copper-based Heterogeneous CatalystSodium SulfinatesAniline DerivativesRecyclable catalyst, moderate to good yields at room temperature. researchgate.net

Sulfonyl fluorides have gained significant attention as versatile and stable sulfonylation reagents. nih.govfrontiersin.org Their stability and unique reactivity make them valuable building blocks, particularly in the context of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. nih.govrsc.org The development of methods to access sulfonyl fluorides, especially aliphatic ones, is a key area of research. nih.gov

Photoredox catalysis provides mild and scalable routes to alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides and alcohols. organic-chemistry.org Recent innovations include the development of bench-stable, solid-state fluorosulfonyl radical reagents, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.govproquest.com These reagents overcome the challenges associated with using gaseous precursors like FSO₂Cl and have enabled the radical fluorosulfonylation of olefins under photoredox conditions with high efficiency. nih.gov The synthetic utility of the resulting sulfonyl fluoride products is vast, as they can be further modified through SuFEx reactions and transition metal-catalyzed cross-couplings. nih.govrsc.org Visible-light-mediated methods have been successfully applied to the sulfonylation of anilines using sulfonyl fluorides, highlighting the advantage of these reagents in late-stage functionalization. nih.govresearchgate.net

Reagent TypePrecursorsCatalysis MethodKey AdvantagesReference
Alkyl Sulfonyl FluoridesAlkyl Bromides, AlcoholsPhotoredox Catalysis (XAT)Mild, scalable, uses readily available starting materials. organic-chemistry.org
Aryl Sulfonyl FluoridesAryl Iodides, Aryldiazonium SaltsPd-Catalysis, Cu-free Sandmeyer-typeGood yields, broad functional group tolerance. organic-chemistry.org
FABI SaltsOlefinsPhotoredox CatalysisBench-stable, solid reagent, high yields, easy to handle. nih.govproquest.com
Allyl Sulfonyl FluoridesAlkenesPhotoredox CatalysisDirect C-H fluorosulfonylation, excellent regioselectivity. chemrxiv.org

The core of photoredox sulfonylation lies in the generation and subsequent reaction of sulfonyl radicals. organic-chemistry.orgacs.orgnih.govresearchgate.net These highly reactive intermediates can be generated from various precursors, including sulfinate salts, sulfonyl chlorides, and sulfone-substituted tetrazoles, through a single-electron transfer process initiated by the excited photocatalyst. cam.ac.ukresearchgate.net

Once generated, the sulfonyl radical (RSO₂•) can be trapped by a range of coupling partners. organic-chemistry.org In the synthesis of compounds like 4-(2-Methylpropanesulfonyl)aniline, the aniline derivative itself can act as the radical acceptor. The proposed mechanism for the direct sulfonylation of anilines involves the addition of the sulfonyl radical to the electron-rich aromatic ring, followed by oxidation and deprotonation to yield the final aryl sulfone product. researchgate.net Alternatively, in cross-coupling reactions, the sulfonyl radical can add to electron-deficient olefins or participate in radical-radical coupling events. organic-chemistry.orgnih.govrsc.org For instance, iridium photoredox catalysis has been used to activate sulfone tetrazoles, generating sulfonyl radicals that are efficiently trapped by acrylates and other electron-deficient olefins. cam.ac.ukacs.org These radical-radical coupling approaches provide a direct route to diverse sulfone compounds. nih.govnih.gov

Radical PrecursorGeneration MethodCoupling PartnerReaction TypeReference
Sulfinate SaltsPhotoredox OxidationAniline DerivativesDirect Aryl Sulfonylation researchgate.net
Sulfone TetrazolesIridium Photoredox CatalysisElectron-Deficient OlefinsRadical Trapping/Coupling cam.ac.ukorganic-chemistry.orgacs.org
Sulfonyl ChloridesPhotoredox CatalysisTrifluoroborate SaltsRadical-Radical Cross-Coupling nih.gov
EnynonesEosin Y Photoredox CatalysisPeroxy and Sulfonyl RadicalsThree-Component Radical Coupling nih.gov

While the structure of the photocatalyst's ligand is a well-understood variable in reaction optimization, the role of the counterion has been historically underappreciated. nih.gov However, recent studies have revealed that the counterion can dramatically impact the efficiency and success of photoredox reactions. nih.govfrontiersin.orgnih.gov

The counterion influences multiple aspects of the catalytic cycle. nih.gov More non-coordinating counteranions, such as BArF₄⁻, can lead to a more powerful triplet excited state oxidant in the photocatalyst. nih.gov This is attributed to weaker Coulombic ion-pairing interactions between the counterion and the cationic photocatalyst. nih.gov The identity of the counterion can alter the intrinsic rate of bimolecular electron transfer to the photocatalyst's excited state and affect the dynamics of the subsequent product-forming radical chain propagation events. nih.gov This influence is particularly pronounced in the non-polar organic solvents often used for synthetic applications. nih.gov The crucial influence of counterions on photocatalyst performance is an important consideration for designing new and efficient photochemical reactions. nih.govfrontiersin.orgresearchgate.net

Electrochemical Synthesis of Sulfonyl Anilines

Electrochemical methods offer an environmentally friendly and efficient alternative for the synthesis of sulfonyl anilines. scilit.comresearchgate.net These reactions proceed without the need for metal catalysts or external chemical oxidants, instead using electric current to drive the desired transformation. researchgate.netscilit.com

The electrochemical oxidative C-H sulfonylation of anilines with sodium sulfinates has been developed as a direct method to form the C-S bond. scilit.com This process is believed to involve a radical cross-coupling mechanism. scilit.com The reaction is compatible with a variety of sodium sulfinates and produces the desired sulfonated anilines in good to excellent yields. scilit.com This one-step protocol is inherently safe, scalable, and showcases the potential of electrosynthesis as a powerful tool in modern organic chemistry. researchgate.netresearchgate.net Furthermore, electrochemical methods have been developed for the synthesis of sulfonyl fluorides from thiols and potassium fluoride, providing a mild and green route to these important reagents. acs.org

ReactionReactantsKey FeaturesProposed MechanismReference
Oxidative C-H SulfonylationAnilines, Sodium SulfinatesMetal-free, oxidant-free, good yields (up to 96%).Radical cross-coupling process. scilit.com
C-S Cross-CouplingArenes/Anilines, Sodium SulfinatesGeneral, scalable, inherently safe one-step protocol.Electrochemical generation of sulfonyl radicals. researchgate.netresearchgate.net
Sulfonyl Fluoride SynthesisThiols/Disulfides, Potassium FluorideMild, environmentally benign, no external oxidants/catalysts.Anodic oxidation. acs.org

Biomass-Derived Catalysis for Sulfonylation Reactions

The use of catalysts derived from renewable biomass is a cornerstone of green chemistry, offering environmentally friendly alternatives to conventional catalysts. rsc.org These materials are often inexpensive, easy to prepare, and can be recycled. mdpi.com

Biomass-derived sulfonated carbon catalysts (BDSCCs) have gained significant attention as efficient, solid acid catalysts. rsc.orgresearchgate.net These materials can be produced from various biomass sources, including lignin, cellulose, wood meal, and palm kernel shells, through carbonization followed by sulfonation. rsc.orgresearchgate.net The resulting amorphous carbon structures possess high densities of acidic functional groups, such as -SO₃H, -COOH, and phenolic -OH, which are crucial for their catalytic activity. researchgate.net

A notable example is the development of a biomass-based copper catalyst (CuₓOᵧ@CS-400), which serves as an excellent recyclable heterogeneous catalyst for the sulfonylation of aniline derivatives with sodium sulfinates. mdpi.com This catalyst is effective at room temperature and can be recovered and reused up to five times without a significant loss of efficiency. mdpi.com Similarly, sulfonated carbon/silica composites derived from glucose, starch, and other biomaterials have demonstrated high catalytic activity and selectivity in various organic syntheses. researchgate.net These solid acid catalysts benefit from having strong and sufficient acidic sites for high reaction conversions and are readily recyclable. researchgate.net

The following table summarizes various biomass sources used for creating heterogeneous catalysts.

Table 1: Biomass Sources for Heterogeneous Catalysts
Biomass Source Catalyst Type Key Features Reference
Lignin, Cellulose, Wood, Xylose Sulfonated Carbon Aromatic structure, -OH, -COOH, and -SO₃H groups. rsc.org
Palm Kernel Shell Mesoporous Sulfonated Carbon High density of -SO₃H, -COOH, and -OH groups. researchgate.net
Banana Trunk Porous Activated Biochar (BT-SO₃H) Enriched with -SO₃H groups, efficient for biodiesel production. nih.gov
Various (e.g., Glucose, Starch) Sulfonated Carbon/Silica Composites High catalytic activity, selectivity, and recyclability. researchgate.net
Lignin Lignin-Based Support for Metal Ions/NPs Heterogeneous, low cost, facile preparation. mdpi.comnih.gov

The generation of sulfonyl radicals from reagents like sodium sulfinates, sulfinic acids, or sulfonyl chlorides is a common initial step. researchgate.net For instance, in visible-light-mediated sulfonylation, a photoredox catalyst facilitates the formation of a sulfonyl radical from a sulfinate salt. scispace.comnih.gov This radical then engages with the aniline substrate. scispace.comnih.gov Similarly, the C–H bond sulfonylation of anilines with a sulfur dioxide source proceeds via an arylsulfonyl radical intermediate. rsc.org While direct elucidation in all biomass-catalyzed systems is ongoing, the prevalence of radical mechanisms in similar sulfonylation reactions suggests their likely role. researchgate.net Preliminary mechanistic studies in other contexts, such as the electrochemical sulfonylation of alkenes, also confirm the generation and reaction of sulfonyl radicals as key steps. researchgate.net

Multi-Step Synthesis Pathways for Sulfonyl Anilines

Traditional multi-step syntheses remain crucial for the targeted construction of complex molecules like substituted sulfonyl anilines. These pathways offer precise control over the placement of functional groups.

A foundational method for creating the sulfonamide bond is the reaction between a sulfonyl chloride and an amine, known as aminolysis or sulfonylation. google.comresearchgate.net For the synthesis of N-substituted anilines, an aryl sulfonyl chloride can be reacted with an appropriate amine. acs.org This reaction is often performed in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. researchgate.net

For example, the synthesis of N-(4-acetamidobenzenesulfonyl)-1,2,3,4-tetrahydro-8-quinolinol is achieved by reacting 1,2,3,4-tetrahydro-8-quinolinol with 4-acetamidobenzenesulfonyl chloride in acetonitrile (B52724) with pyridine as a base. researchgate.net While effective, these reactions can be sensitive to conditions, and the reactivity can be influenced by the solvent. researchgate.net Studies have shown that the rates of reaction between benzenesulfonyl chloride and aniline are significantly affected by the solvent system, with reaction orders being water > methanol (B129727) > propan-2-ol > ethyl acetate. researchgate.net

A one-pot procedure has been developed for the synthesis of sulfinamides from sulfonyl chlorides, which involves an in situ reduction of the sulfonyl chloride. nih.gov Although this produces sulfinamides rather than sulfonamides, it highlights the versatility of sulfonyl chlorides as precursors. nih.gov

The following table lists the compounds mentioned in this article.

Sequential Functional Group Transformations from Substituted Anilines

One of the most direct approaches to synthesizing sulfonyl anilines involves the modification of a pre-existing aniline core. This typically entails the introduction of the sulfonyl group onto the aromatic ring through electrophilic aromatic substitution or other functionalization reactions.

A common strategy is the direct sulfonylation of anilines. rsc.org However, the high reactivity of the amino group in aniline can lead to undesired side reactions and often necessitates the use of a protecting group. libretexts.org For instance, the amino group can be acetylated to form acetanilide (B955), which then undergoes chlorosulfonylation followed by reaction with an appropriate nucleophile and subsequent deprotection to yield the desired sulfonyl aniline. libretexts.org The amide group in acetanilide reduces the nucleophilicity of the nitrogen and its steric bulk favors para-substitution. libretexts.org

Visible-light-mediated photoredox catalysis has emerged as a mild method for the direct sulfonylation of aniline derivatives using sulfinate salts. rsc.orgrsc.org This approach avoids harsh conditions and demonstrates good functional group tolerance. rsc.org The reaction is believed to proceed through the oxidation of the aniline to a radical cation. rsc.org

Coupling Reactions Involving Preformed Sulfonamide Intermediates

The formation of the C-S bond in sulfonyl anilines can also be accomplished through coupling reactions. These methods often involve the use of a preformed sulfonamide or a related sulfur-containing intermediate.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-type coupling, have been utilized for the synthesis of complex aryl structures and can be adapted for the preparation of sulfonyl anilines. beilstein-journals.orgresearchgate.net For instance, a suitably functionalized aniline derivative could be coupled with a sulfonyl-containing partner in the presence of a palladium catalyst. beilstein-journals.org

Another approach involves the use of sulfonyl chlorides, which are highly reactive electrophiles. nih.gov The reaction of a sulfonyl chloride with an amine is a classical method for forming sulfonamides. nih.govacs.org While this is a direct route, the synthesis of the required sulfonyl chlorides can involve harsh conditions. acs.org More recent methods have explored the one-pot synthesis of sulfonamides from unactivated acids and amines via a copper-catalyzed decarboxylative halosulfonylation. princeton.edu

Molecular Rearrangement Strategies for Sulfonyl Anilines

Molecular rearrangements offer elegant and often highly regioselective pathways to sulfonyl anilines. These strategies involve the intramolecular migration of a sulfonyl or related group.

N- to C-Sulfonate Rearrangements

The rearrangement of N-aryl sulfamates to para-sulfonyl anilines is a notable transformation. This process is inspired by the historic Tyrer process used for producing sulfa dyes. nih.govchemrxiv.org

The N- to C-sulfonate rearrangement typically proceeds through an intermolecular electrophilic aromatic substitution (SEAr) mechanism. nih.govresearchgate.net Under thermal conditions, an N-sulfamate can release sulfur trioxide (SO₃), which then acts as the electrophile, attacking the electron-rich aniline ring. nih.gov Isotopic labeling studies have confirmed the intermolecular nature of this rearrangement, ruling out a stepwise intramolecular walk of the sulfonate group. nih.gov

The regioselectivity of the sulfonation is a critical aspect. The reaction of anilines with sulfur trioxide or its precursors generally favors the formation of the para-substituted product due to steric hindrance at the ortho positions. nih.gov The use of bulky reagents or protecting groups on the aniline nitrogen can further enhance this para-selectivity. libretexts.org However, it has been observed that under certain thermal conditions, the para-C-sulfonate can revert to the aniline and sulfur trioxide, which can then lead to the formation of the thermodynamically more stable ortho-C-sulfonate product upon prolonged heating at high temperatures. nih.gov

Aminative Rearrangements of O-(Arenesulfonyl)hydroxylamines

A more recent and complementary strategy involves the aminative rearrangement of O-(arenesulfonyl)hydroxylamines. This method provides a facile route to ortho-sulfonyl anilines with excellent regiocontrol. nih.govresearchgate.net The reaction proceeds through the formation of a new C-N bond via an intermolecular mechanism. nih.gov It is proposed that attractive non-covalent interactions during the C-N bond-forming step are responsible for the observed ortho-selectivity. nih.gov This method is particularly valuable as it provides access to regioisomers that are often difficult to obtain through classical sulfonation methods. nih.gov

Another related rearrangement is the aza-Hock rearrangement, which involves the transformation of cumene (B47948) hydroxylamine (B1172632) derivatives into anilines in an acidic solvent. nih.gov This process is analogous to the well-known Hock rearrangement for phenol (B47542) synthesis. nih.govwikipedia.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name4-tert-butylsulfonylaniline
Molecular FormulaC₁₀H₁₅NO₂S
Molecular Weight213.30 g/mol
CAS Number86810-81-3
AppearanceData not available
Melting PointData not available
Boiling PointData not available

Source: PubChem nih.gov

Table 2: Synthetic Approaches to Sulfonyl Anilines

MethodDescriptionKey Features
Sequential Functional Group TransformationsIntroduction of a sulfonyl group onto a pre-existing aniline ring.Often requires protecting groups for the amine. libretexts.org Visible-light photoredox catalysis offers a milder alternative. rsc.org
Coupling ReactionsFormation of the C-S bond using preformed sulfonamide intermediates.Can utilize transition metal catalysts like palladium. beilstein-journals.org Sulfonyl chlorides are reactive but may require harsh synthesis conditions. nih.govacs.org
N- to C-Sulfonate RearrangementsThermal rearrangement of N-aryl sulfamates.Proceeds via an intermolecular SEAr mechanism, typically favoring para-substitution. nih.gov
Aminative RearrangementsRearrangement of O-(arenesulfonyl)hydroxylamines.Provides excellent regiocontrol for ortho-sulfonyl anilines. nih.govresearchgate.net
Regioselective Synthesis of Ortho-Sulfonyl Anilines

The synthesis of ortho-sulfonyl anilines, a crucial structural motif, has been advanced by the development of an aminative rearrangement of O-(arenesulfonyl)hydroxylamines. This method provides a direct pathway to ortho-sulfonyl anilines through the formation of a new C-N bond, demonstrating excellent regiocontrol for the ortho position over other isomers. nih.gov This rearrangement is notable as it proceeds via an intermolecular mechanism.

This technique is complementary to classical methods of aniline sulfonation, offering access to a diverse range of substituted regioisomers that might be challenging to obtain through traditional electrophilic aromatic substitution. nih.gov The reaction is also applicable to O-(benzylsulfonyl) hydroxylamines, further broadening its synthetic utility. nih.gov

Intermolecular Mechanistic Details and Non-Covalent Interactions

The remarkable regioselectivity observed in the aminative rearrangement of O-(arenesulfonyl)hydroxylamines is attributed to the intermolecular nature of the reaction mechanism. It is proposed that attractive non-covalent interactions play a crucial role during the C-N bond-forming step, guiding the substitution to the ortho position. nih.gov

Non-covalent interactions, while significantly weaker than covalent bonds, are fundamental in dictating the three-dimensional structure of molecules and governing their interactions. mhmedical.com In the context of sulfonyl-containing compounds, interactions such as O⋯H, H⋯H, C⋯H, and others can be analyzed using techniques like Hirshfeld surface analysis to understand the supramolecular architecture. nih.gov For instance, in the solid-state structure of 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid, O⋯H interactions were found to be the most dominant, comprising 58.9% of the interactions on the Hirshfeld surface. nih.gov The study of these subtle forces, including aromatic-carbonyl interactions and hydrogen bonding, provides critical insights into reaction mechanisms and molecular recognition, paving the way for the rational design of synthetic pathways. tmc.eduresearchgate.net

Green Chemistry Principles in Sulfonyl Aniline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonyl anilines, aiming for more sustainable, efficient, and environmentally benign processes.

Application of Visible Light-Driven Processes

Visible-light photoredox catalysis has emerged as a powerful and mild tool for the sulfonylation of anilines. These reactions often utilize simple aniline derivatives and bench-stable sulfonyl sources, such as sulfinate salts, sulfonyl fluorides, or sulfonamides, under mild conditions. scispace.comfrontiersin.orgacs.org

A key feature of this method is the generation of sulfonyl radicals from precursors like sulfinate salts, which can then couple with aniline radical cations generated by the photocatalyst. scispace.com This approach tolerates a wide variety of functional groups and can be used for the late-stage functionalization of complex molecules. scispace.comnih.gov For example, the reaction of anilines with sulfinate salts can be mediated by an iridium photocatalyst, proceeding through either an oxidative or reductive quenching cycle. scispace.com Similarly, the use of sulfonyl fluorides as stable and modifiable sulfonylation reagents has been demonstrated to be effective. frontiersin.orgnih.gov

Sulfonyl SourceCatalyst System (Example)Key Features
Sulfinate SaltsIr(III) photocatalystMild conditions, generation of sulfonyl radicals, tolerates various functional groups. scispace.com
Sulfonyl FluoridesIr[(ppy)2(dtbbpy)]ClStable reagents, useful for late-stage functionalization. frontiersin.org
SulfonamidesVisible light, no metal catalystN-S bond activation, C-H bond sulfonylation, construction of complex anilines. acs.org

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) offers significant advantages, including accelerated reaction times, cleaner reactions, and reduced energy consumption. oatext.com These techniques have been successfully applied to the synthesis of sulfonyl aniline precursors and related structures, often under solvent-free conditions to further enhance their green credentials.

For instance, the microwave-promoted, solvent-free condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide in the presence of titanium tetraethoxide provides a rapid and environmentally friendly route to optically pure N-(tert-butylsulfinyl)imines. organic-chemistry.org Aldimines can be formed in as little as 10 minutes with high yields. organic-chemistry.org Another green approach involves the catalyst-free condensation of sulfonamides with aldehydes using neutral aluminum oxide (Al₂O₃) as a reusable dehydrating agent, producing N-sulfonylimines in high yields. nih.govrsc.org Solid-state reactions under microwave irradiation have also been developed for syntheses like the Bischler indole (B1671886) synthesis, starting from anilines and phenacyl bromides, which avoids the use of organic solvents and toxic catalysts. organic-chemistry.org

Utilization of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry. This includes the use of catalysts derived from renewable resources and heterogeneous catalysts that can be easily recovered and recycled.

A notable example is the use of a biomass-derived heterogeneous copper catalyst (CuₓOᵧ@CS-400) for the remote C-H sulfonylation of anilines with sodium sulfinates. This catalyst operates at room temperature, can be recycled multiple times without significant loss of efficiency, and demonstrates good functional group tolerance. nih.gov The reaction is believed to proceed through a radical pathway. nih.gov Another approach involves the use of polyaniline-supported catalysts, which are valued for their environmental stability, ease of synthesis, and reusability. acs.org These catalysts have been employed in various organic transformations, often under solvent-free or green solvent conditions, highlighting their potential for broader application in sustainable synthesis. acs.org

Catalytic SystemReaction TypeAdvantages
Biomass-derived CuₓOᵧ@CS-400Remote C-H sulfonylation of anilinesRecyclable, mild room temperature conditions, environmentally benign. nih.gov
Polyaniline-supported catalystsVarious (e.g., condensation reactions)Easy synthesis, high yield, short reaction times, reusable, solvent-free potential. acs.org

Development of Sulfur Dioxide Surrogates from Sulfinate Anions

Due to the toxic and gaseous nature of sulfur dioxide (SO₂), its replacement with stable, easy-to-handle surrogates is a significant advancement in sulfonyl chemistry. d-nb.infodntb.gov.ua Sulfinate salts (and the corresponding sulfinate anions) are versatile building blocks that can be generated from these surrogates for the synthesis of sulfones and sulfonamides. researchgate.net

Inorganic sulfites, such as potassium or sodium metabisulfite, have been widely used as inexpensive and abundant SO₂ surrogates in sulfonylation reactions. rsc.org These transformations can be performed under various conditions, including transition-metal catalysis or through radical processes, sometimes facilitated by visible-light photocatalysis. rsc.org Another innovative approach utilizes thiosulfonates as stable and non-toxic precursors to sulfinate anions. Thiosulfonates can be synthesized from thiols and subsequently cleaved by nucleophiles to generate the reactive sulfinate anion in situ, which can then be used to form sulfones and sulfonamides, avoiding the direct use of toxic reagents. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the elucidation of molecular structure and dynamics in solution. For 4-(2-Methylpropanesulfonyl)aniline, both ¹H and ¹³C NMR are instrumental in confirming its structural integrity and in monitoring its formation.

High-Resolution ¹H and ¹³C NMR for Structural Validation and Monitoring

High-resolution ¹H and ¹³C NMR spectra provide definitive validation of the molecular structure of this compound. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline (B41778) ring, the protons of the tert-butyl group, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the para-substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would display characteristic resonances for the different carbon environments within the molecule, including the quaternary carbon of the tert-butyl group, the methyl carbons, and the aromatic carbons, with their chemical shifts providing evidence for the electronic environment of each carbon atom. rsc.orgchemicalbook.com

Precise chemical shift values are crucial for unambiguous assignment. For instance, in related aniline structures, the carbon atoms of the benzene ring exhibit predictable chemical shift ranges. researchgate.netchemicalbook.com The carbon attached to the nitrogen atom typically appears in the downfield region of the aromatic signals, while the other aromatic carbons resonate at slightly different frequencies depending on their position relative to the amine and sulfonyl groups. researchgate.netkpi.ua

Application in Reaction Progress Monitoring and Mechanistic Insights

NMR spectroscopy is not only a tool for static structural analysis but also a dynamic technique for monitoring the progress of chemical reactions in real-time. magritek.commagritek.com This is particularly valuable for understanding the formation of this compound. By acquiring NMR spectra at regular intervals during the synthesis, researchers can track the disappearance of starting materials and the appearance of the product, allowing for the determination of reaction kinetics and the identification of any transient intermediates or byproducts. magritek.comrsc.org

This on-line monitoring capability, often facilitated by benchtop NMR spectrometers placed directly in a fume hood, provides real-time information that can be used to optimize reaction conditions, maximize yields, and ensure reaction completion. magritek.commagritek.com The quantitative nature of NMR allows for the creation of a mass balance throughout the reaction, offering deep mechanistic insights into the synthetic pathway. rsc.org For complex reactions, advanced techniques like stopped-flow NMR can be employed to study fast reaction steps. rsc.org

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H stretching: The amine group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. researchgate.net

S=O stretching: The sulfonyl group (-SO₂) will display strong, distinct asymmetric and symmetric stretching bands, usually found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. researchgate.net

S-C stretching: The stretching vibration of the sulfur-carbon bond would also be present, typically at lower frequencies.

The presence and precise positions of these bands in the experimental FT-IR spectrum serve as a fingerprint for the compound, confirming the integrity of its functional groups. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The aniline chromophore will be the primary contributor to the UV-Vis absorption. The benzene ring exhibits characteristic absorption bands, and the presence of the amino group (an auxochrome) and the sulfonyl group will influence the position and intensity of these bands. researchgate.netrroij.com The amino group typically causes a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The sulfonyl group, being electron-withdrawing, may also affect the electronic transitions.

Solvent polarity can also influence the absorption maxima (λ_max). sciencepublishinggroup.com Studying the compound in solvents of varying polarities can provide insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule. sciencepublishinggroup.com For instance, a bathochromic shift in more polar solvents often indicates a π → π* transition. sciencepublishinggroup.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 213.30 g/mol . nih.gov

Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for compounds containing an aniline moiety involve the loss of small molecules or radicals. miamioh.edulibretexts.org For this compound, expected fragmentations could include:

Cleavage of the C-S bond, leading to the formation of a tert-butylsulfonyl radical or cation and an aminophenyl radical or cation.

Loss of the tert-butyl group from the sulfonyl moiety. nih.gov

Fragmentation of the aniline ring. miamioh.edu

The analysis of the mass-to-charge ratios (m/z) of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. libretexts.orgmassbank.eu

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Conformation: The preferred conformation of the molecule in the solid state, including the rotational orientation of the tert-butyl group and the geometry around the sulfur and nitrogen atoms.

Intermolecular interactions: The packing of molecules in the crystal lattice, revealing any hydrogen bonding involving the amine group and other intermolecular forces that stabilize the crystal structure. nih.govresearchgate.net

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is employed to predict a wide array of molecular properties by calculating the electron density of a system.

Elucidation of Reaction Mechanisms and Pathways

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms. For instance, studies on the reaction of substituted anilines with radicals, such as the hydroxyl radical, have utilized DFT to determine the most likely pathways, be it hydrogen abstraction from the amino group or addition to the aromatic ring. mdpi.comdoaj.org

In the context of 4-(2-Methylpropanesulfonyl)aniline, DFT could be used to explore its reactivity in various chemical transformations. For example, in electrophilic aromatic substitution reactions, calculations could predict the regioselectivity (i.e., whether substitution occurs at the ortho or meta position relative to the sulfonyl group) by evaluating the stability of the corresponding reaction intermediates (sigma complexes). Similarly, the mechanism of its synthesis, potentially involving the sulfonylation of aniline (B41778), could be investigated to optimize reaction conditions. A computational study on the formation of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline from 4-(trifluoromethyl)aniline (B29031) demonstrated the use of DFT to calculate reaction thermodynamics and transition states for an SN2-type mechanism. mdpi.com

Optimization of Molecular Geometries and Conformational Analysis

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. mdpi.comscispace.com For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles. Particular attention would be given to the geometry around the nitrogen atom of the aniline group and the sulfur atom of the sulfonyl group.

Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also crucial. For this compound, key dihedral angles to consider would be the C-C-S-C and C-N-C-C angles, which would determine the orientation of the 2-methylpropyl group relative to the phenyl ring and the orientation of the aniline group. DFT calculations can identify the most stable conformers and the energy barriers between them. nih.govresearchgate.net For example, in a study of N-(1H-pyrrol-2-yl) methylene)-4-methylaniline, DFT was used to investigate the molecular structure. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.78
S=O1.45O=S=O: 120
C-N1.40C-N-H: 113
C-C (aromatic)1.39-1.41C-C-S-C: 85
C-H (aniline)1.09H-N-C-C: 180 (anti)
C-H (isobutyl)1.10

Note: This table is illustrative and contains hypothetical values based on general knowledge of similar structures. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the aniline moiety, specifically the nitrogen lone pair and the π-system of the benzene (B151609) ring, due to the electron-donating nature of the amino group. The LUMO, conversely, is likely to be distributed over the sulfonyl group and the benzene ring, as the sulfonyl group is electron-withdrawing. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: This table is illustrative. Actual values would be obtained from DFT calculations.

Population Analysis (e.g., Mulliken Atomic Charges)

Population analysis methods, such as Mulliken population analysis, are used to calculate the partial atomic charges on each atom in a molecule. uni-muenchen.de This provides insight into the distribution of electrons and the polarity of bonds. While Mulliken charges are known to be basis-set dependent, they can still offer valuable qualitative information. researchgate.netresearchgate.net

In this compound, the nitrogen atom of the amino group is expected to have a negative partial charge, while the hydrogen atoms of the NH2 group will be positively charged. The sulfur atom of the sulfonyl group will likely have a significant positive charge due to the high electronegativity of the attached oxygen atoms, which in turn will carry negative charges. The carbon atoms of the benzene ring will have varying charges depending on their position relative to the electron-donating amino group and the electron-withdrawing sulfonyl group.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound (Illustrative)

AtomMulliken Charge (a.u.)
N (amino)-0.85
S (sulfonyl)+1.20
O (sulfonyl)-0.65
C (ipso-amino)+0.10
C (ipso-sulfonyl)-0.05

Note: This table is illustrative and provides hypothetical values. The actual charge distribution would be determined by DFT calculations.

Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net Regions of negative electrostatic potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group, making these the most likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the amino group and the region around the sulfur atom would likely exhibit positive electrostatic potential.

Theoretical Rationalization of Spectroscopic Data

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and assignments of spectral features. researchgate.netnih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT can calculate the vibrational frequencies and intensities of a molecule. By comparing the calculated vibrational spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions can be made. For instance, the characteristic stretching frequencies of the N-H bonds in the amino group and the S=O bonds in the sulfonyl group could be accurately predicted.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions can aid in the assignment of complex NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can help in understanding the electronic transitions occurring within the molecule, such as π → π* transitions within the benzene ring.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling is a powerful tool for elucidating reaction mechanisms by calculating the energies and structures of reactants, products, intermediates, and transition states. For a molecule like this compound, this would typically involve density functional theory (DFT) or ab initio methods.

For instance, in studying the reactivity of the aniline moiety, such as electrophilic aromatic substitution or reactions involving the amino group, computational chemists would model the potential energy surface. This would allow for the identification of transition state structures, which are critical for determining reaction kinetics. The vibrational frequencies of these structures are calculated to confirm they represent a true saddle point on the potential energy surface, characterized by a single imaginary frequency. However, specific studies detailing these parameters for this compound have not been found.

Simulation of Solvent Effects in Computational Models (e.g., PCM)

The influence of a solvent on the behavior of a solute is a critical aspect of chemical reactions and conformational equilibria. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. This approach allows for the calculation of solvation energies and the study of how the solvent environment affects molecular properties and reaction pathways.

In the context of this compound, PCM could be employed to understand how solvents of varying polarity would influence its electronic structure, dipole moment, and the relative energies of different conformers or reaction transition states. For example, the stability of charged or highly polar intermediates in a reaction would be expected to be significantly affected by the solvent's dielectric constant. Research on other sulfonamide derivatives has shown that solvent effects play a crucial role in their photophysical properties and acidity. Despite the utility of these models, specific PCM studies on this compound are not present in the reviewed literature.

Prediction of Conformational Preferences and Intermolecular Interactions

The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. For flexible molecules like this compound, which has rotatable bonds between the phenyl ring and the sulfonyl group, and between the sulfonyl group and the isobutyl group, multiple conformations are possible.

Computational methods, particularly molecular mechanics and quantum mechanics, are used to predict the most stable conformations by calculating their relative energies. Torsional scans around key rotatable bonds can identify energy minima corresponding to stable conformers and the energy barriers between them. Furthermore, these models can predict the nature and strength of intermolecular interactions, such as hydrogen bonding (involving the amino group and sulfonyl oxygens) and van der Waals forces, which are crucial for understanding its solid-state packing and interactions with biological targets. While studies on other arylsulfonamides have highlighted the importance of conformation on their biological activity, specific predictions for this compound are not documented.

Derivatization and Functionalization Strategies

Introduction of Diverse Functional Groups onto the Aniline (B41778) and Sulfonyl Moieties

The presence of both an aniline and a sulfonyl group in 4-(2-Methylpropanesulfonyl)aniline offers multiple avenues for derivatization. These modifications can be targeted at the aromatic ring, the amino group of the aniline moiety, or the sulfonyl group itself, allowing for the generation of a diverse library of analogues.

The aniline moiety is particularly amenable to a wide range of chemical transformations. The amino group can undergo standard reactions such as acylation, alkylation, and arylation to introduce a variety of substituents. acs.org Furthermore, the aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles primarily to the ortho and para positions. byjus.comresearchgate.net However, since the para position is already occupied by the sulfonyl group, electrophilic substitution, such as halogenation or nitration, would be directed to the positions ortho to the amino group. byjus.commakingmolecules.com To control reactivity and regioselectivity, the amino group can be protected, for instance as an acetanilide (B955), which can alter its directing effect and reactivity. libretexts.org

The sulfonyl group, while generally stable, can also be a site for functionalization. One strategy involves the conversion of the sulfonamide into more reactive intermediates. For instance, primary sulfonamides can be transformed into sulfonyl chlorides, which are versatile electrophiles that can react with a variety of nucleophiles to introduce new functionalities. nih.gov

Aryl sulfonamides can also be converted into aryl sulfinates. These sulfinates are valuable intermediates that can be trapped with a range of electrophiles to create diverse sulfonyl-containing compounds. chemrxiv.org This two-step sequence of C-H functionalization followed by sulfination provides a powerful method for introducing functionality at the sulfonyl moiety. chemrxiv.org

Late-Stage Functionalization of Complex Molecular Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that allows for the modification of complex molecules at a late stage of the synthesis, avoiding the need for de novo synthesis of each analogue. acs.orgnih.govnih.govmdpi.com Given the prevalence of the sulfonamide group in pharmaceuticals, several LSF strategies have been developed that are applicable to scaffolds like this compound. nih.govchemrxiv.orgresearchgate.net

One prominent LSF approach involves the conversion of a primary sulfonamide into a sulfonyl radical. nih.govacs.org This can be achieved under mild, photocatalytic conditions where the sulfonamide is first converted into an N-sulfonylimine, which then serves as a precursor to the sulfonyl radical. nih.govacs.org These highly reactive intermediates can then participate in various reactions, such as hydrosulfonylation of alkenes, to introduce new carbon-based substituents. acs.org This method is tolerant of a wide array of functional groups, making it suitable for the diversification of complex molecules. acs.orgchemrxiv.org

Another LSF strategy involves the activation of the sulfonamide group to generate a more reactive species. For example, primary sulfonamides can be converted into sulfonyl chlorides or fluorides. nih.gov These sulfonyl halides can then be reacted with a diverse range of nucleophiles, including complex amines, to generate new sulfonamide derivatives. nih.gov This approach has been successfully applied to the late-stage modification of various drug molecules. chemrxiv.orgnih.govnih.gov

Furthermore, C-H activation strategies can be employed for the late-stage functionalization of the aromatic ring of sulfonyl aniline derivatives. These methods allow for the direct introduction of functional groups at specific C-H bonds, providing a direct route to novel analogues without the need for pre-functionalized starting materials. researchgate.net

Synthesis of Sulfonimidamide Analogues through Stereoselective Pathways

Sulfonimidamides are analogues of sulfonamides where one of the sulfonyl oxygens is replaced by a nitrogen atom. This substitution introduces a stereogenic center at the sulfur atom, offering the potential for three-dimensional structural diversity. nih.govwur.nlresearchgate.net The synthesis of enantiomerically pure sulfonimidamides is a significant area of research, with several stereoselective methods being developed.

A key strategy for the stereoselective synthesis of sulfonimidamides involves the use of chiral sulfonimidoyl fluorides as precursors. chemrxiv.orgacs.orgresearchgate.net These chiral electrophiles can be prepared and then reacted with various nucleophiles, such as anilines, in a stereospecific manner. The reaction of a chiral sulfonimidoyl fluoride (B91410) with an aniline, for instance, can proceed with inversion of configuration at the sulfur center, leading to the formation of an enantioenriched sulfonimidamide. nih.govwur.nlacs.org The use of a Lewis acid, such as Ca(NTf₂)₂, can be crucial for activating the sulfonimidoyl fluoride and promoting the reaction with anilines. nih.govwur.nlacs.org

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the sulfur atom to direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the auxiliary can be removed to yield the enantiopure sulfonimidamide. nih.gov

The direct conversion of sulfonamides to sulfonimidamides in a stereoselective manner is also an area of active investigation. One method involves the in-situ formation of sulfonimidoyl chlorides from sulfonamides, which then react with amines to form the sulfonimidamide. rsc.org While this provides a convenient route, achieving high stereoselectivity can be challenging. More recent methods focus on the direct, one-pot NH and O transfer to sulfenamides, which are readily prepared from amines, to yield NH-sulfonimidamides under mild conditions. researchgate.netnih.gov

Starting MaterialReagent/CatalystKey FeatureProduct
Chiral Sulfonimidoyl FluorideAniline, Ca(NTf₂)₂Stereospecific Sₙ2 reaction with inversion of configurationEnantioenriched Sulfonimidamide
SulfonamideReagents to form sulfonimidoyl chloride in situ, AmineOne-pot transformationRacemic or enantioenriched Sulfonimidamide
SulfenamidePhIO, iPrOH, Ammonium CarbamateOne-pot NH and O transferNH-Sulfonimidamide

Formation of Heterocyclic Structures Incorporating the Sulfonyl Aniline Moiety

The this compound scaffold can serve as a building block for the synthesis of various heterocyclic systems. The presence of the reactive aniline group and the potential for functionalization of the aromatic ring and the sulfonyl group allows for a range of cyclization strategies.

One common approach to forming heterocyclic structures is through condensation reactions involving the aniline nitrogen. For example, the reaction of an appropriately substituted aniline derivative with a suitable dielectrophile can lead to the formation of various nitrogen-containing heterocycles. The synthesis of quinolines, for instance, can be achieved through the cyclization of N-(2-alkynyl)anilines, which can be prepared from the parent aniline. nih.gov The electrophilic cyclization of these alkynylanilines can be promoted by various reagents like iodine monochloride or bromine to yield halogenated quinolines. nih.gov Similarly, the Conrad-Limpach and Gould-Jacobs reactions are classical methods for quinolin-4-one synthesis starting from anilines and β-ketoesters or related compounds. nih.gov

The synthesis of benzothiazoles is another important transformation. These heterocycles can be prepared from 2-aminothiophenols, which could potentially be derived from this compound through appropriate functionalization. The condensation of 2-aminothiophenols with various electrophiles like aldehydes, nitriles, or carboxylic acids leads to the formation of the benzothiazole (B30560) ring system. organic-chemistry.orgmdpi.comnih.govresearchgate.netnih.gov

Furthermore, the sulfonyl group itself can be incorporated into a heterocyclic ring. For example, cyclocondensation reactions can be designed where the sulfonyl group or a derivative thereof participates in the ring-forming step. nih.gov

HeterocycleGeneral Synthetic StrategyStarting Material Derived from Sulfonyl Aniline
QuinolinesElectrophilic cyclization of N-(2-alkynyl)anilinesN-(2-alkynyl)-4-(2-Methylpropanesulfonyl)aniline
BenzothiazolesCondensation of 2-aminothiophenols with electrophiles2-amino-5-(2-Methylpropanesulfonyl)thiophenol
BenzothiadiazinesCyclization involving the sulfonamide nitrogenFunctionalized this compound

Advanced Applications in Organic Synthesis

Utilization of 4-(2-Methylpropanesulfonyl)aniline as a Versatile Synthetic Intermediate

The chemical structure of this compound, featuring both an amino group and a sulfonyl group attached to a benzene (B151609) ring, renders it a highly versatile intermediate in organic synthesis. The amino group can be readily diazotized and converted into a wide array of other functional groups, or it can participate in various coupling reactions to form new carbon-nitrogen or carbon-carbon bonds. The sulfonyl group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring, directing incoming electrophiles to the ortho and meta positions relative to the amino group. This electronic property is crucial for achieving regioselectivity in further functionalization of the molecule.

The isobutyl group attached to the sulfonyl moiety can also play a role in modifying the physical properties of the resulting molecules, such as their solubility and crystallinity. While specific, detailed research findings on the extensive use of this compound as a synthetic intermediate are not widely documented in publicly available literature, its structural similarity to other well-studied sulfonyl anilines suggests its potential in a variety of synthetic transformations.

Role as a Key Building Block for Complex Molecular Architectures

The bifunctional nature of this compound makes it an attractive building block for the construction of complex molecular architectures. The amino group provides a handle for elongation of the molecule through amide bond formation, reductive amination, or participation in multicomponent reactions. The sulfonyl group can act as a directing group or be the target of further chemical modification.

For instance, in the synthesis of pharmacologically active compounds, the sulfonyl aniline (B41778) core can serve as a central scaffold onto which various substituents are introduced to modulate biological activity. Although direct examples of the incorporation of this compound into highly complex natural products or drug candidates are not readily found in the literature, the general utility of sulfonyl anilines in medicinal chemistry points towards its potential in this area.

Contribution to the Synthesis of Diverse Molecular Scaffolds

The synthesis of diverse molecular scaffolds is a cornerstone of modern drug discovery and materials science. This compound can, in principle, contribute to this field by serving as a precursor to a range of heterocyclic and polycyclic compounds. For example, the amino group can be a key component in the construction of nitrogen-containing heterocycles such as quinolines, indoles, and benzodiazepines through various cyclization strategies.

The sulfonyl group can influence the reaction pathways and also be incorporated into the final scaffold, imparting specific electronic and conformational properties. The development of novel synthetic methodologies that utilize sulfonyl anilines as starting materials is an active area of research. While specific examples detailing the use of this compound for the generation of a library of diverse molecular scaffolds are not prevalent, its potential is inferred from the rich chemistry of related aniline derivatives.

Development of Novel Catalytic Systems Employing Sulfonyl Aniline Derivatives

Derivatives of sulfonyl anilines have been explored for their potential in the development of novel catalytic systems. The nitrogen and oxygen atoms in the sulfonyl aniline moiety can act as coordination sites for metal centers, forming organometallic complexes that can catalyze a variety of organic transformations. The electronic properties of the sulfonyl aniline ligand can be tuned by modifying the substituents on the aromatic ring or the sulfonyl group, thereby influencing the catalytic activity and selectivity of the metal complex.

Supramolecular Chemistry and Non Covalent Interactions

Investigation of Hydrogen Bonding Networks in Sulfonamide Crystal Structures

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in the crystal engineering of sulfonamides. The sulfonamide group (-SO₂NH₂) is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the oxygen atoms of the sulfonyl group). In the crystal structure of sulfonamides, these interactions often lead to the formation of well-defined and predictable supramolecular synthons.

These networks can adopt various motifs, including chains, sheets, and more complex three-dimensional architectures. The N-H protons of the sulfonamide and amino groups are likely to form hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules. The presence of the bulky isobutyl group may introduce steric hindrance that influences the preferred hydrogen bonding patterns, potentially leading to more complex or less common arrangements.

Table 1: Potential Hydrogen Bonding Interactions in the Crystal Structure of 4-(2-Methylpropanesulfonyl)aniline

Donor GroupAcceptor GroupType of InteractionPotential Supramolecular Motif
Amino N-HSulfonyl ON-H···OChains, Sheets
Amino N-HAmino NN-H···NDimers, Chains
Aromatic C-HSulfonyl OC-H···OStabilization of primary networks

Impact of Non-Covalent Interactions on Regioselectivity in Reactions

Non-covalent interactions are increasingly being recognized as a powerful tool for controlling the regioselectivity of chemical reactions. These interactions, such as hydrogen bonding and ion pairing, can pre-organize the substrate and reagents in the transition state, thereby favoring the formation of one constitutional isomer over another.

For this compound, the directing effects of the amino and sulfonyl groups on the aromatic ring are well-established in electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho, para-directing, while the sulfonyl group is a deactivating group and is meta-directing. In the case of this compound, the powerful activating effect of the amino group would be expected to dominate, directing incoming electrophiles to the positions ortho to the amino group (positions 2 and 6).

However, non-covalent interactions with a catalyst or solvent could potentially alter this inherent regioselectivity. For instance, a catalyst with hydrogen bond donating capabilities could interact with the oxygen atoms of the sulfonyl group. This interaction could increase the steric bulk around the sulfonyl group or alter its electronic influence on the ring, potentially favoring substitution at a different position. Similarly, a catalyst that can form a non-covalent complex with the amino group could direct an electrophile to a specific ortho position.

While specific studies on the impact of non-covalent interactions on the regioselectivity of reactions involving this compound are not available in the searched literature, the general principles suggest that this is a fertile area for future research. The ability to tune the regiochemical outcome of reactions on this scaffold by harnessing non-covalent interactions would be of significant synthetic utility.

Studies on Molecular Recognition Phenomena Involving Sulfonyl Anilines

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The sulfonyl aniline (B41778) scaffold, present in this compound, possesses functional groups that are capable of engaging in a variety of molecular recognition events.

The sulfonamide moiety is a well-known motif in medicinal chemistry and is found in many drugs that act as enzyme inhibitors. The N-H and S=O groups of the sulfonamide can act as hydrogen bond donors and acceptors, respectively, allowing them to bind to specific sites in biological macromolecules like proteins.

The aniline portion of the molecule also contributes to its recognition properties. The amino group can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking and cation-π interactions. The combination of the sulfonyl and aniline functionalities in a single molecule creates a versatile platform for molecular recognition.

Studies on related sulfonyl aniline compounds have demonstrated their ability to form co-crystals with other molecules through specific hydrogen bonding interactions. For example, the formation of supramolecular synthons between sulfonamides and other functional groups like carboxylic acids or amides is a common strategy in crystal engineering.

Table 2: Potential Molecular Recognition Partners for this compound

Interacting PartnerKey InteractionPotential Application
Carboxylic AcidsN-H···O=C, O-H···O=SCo-crystal formation, materials science
AmidesN-H···O=C, C=O···H-NSupramolecular assembly, drug design
Metal IonsCoordination with sulfonyl oxygensCatalysis, sensing
Aromatic Moleculesπ-π stackingCrystal engineering, host-guest chemistry

Future Research Directions and Perspectives

Exploration of Unconventional Synthetic Pathways for Sulfonyl Anilines

The traditional synthesis of sulfonyl anilines often relies on well-established but sometimes harsh methods, such as the reaction of anilines with sulfonyl chlorides. The future of sulfonyl aniline (B41778) synthesis lies in the development of more sustainable, efficient, and versatile "unconventional" pathways.

Key areas of future exploration include:

Metal-Free Synthesis: A significant push is toward methodologies that avoid transition metal catalysts, which can be costly and pose contamination concerns, particularly in pharmaceutical applications. One such approach involves a Smiles rearrangement under metal-free conditions, using readily available sulfonyl chlorides and amines. acs.orgacs.org This strategy offers operational simplicity and broad functional group tolerance. acs.org

C-H Functionalization: Direct C-H sulfonylation of anilines represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. mdpi.com Recent advancements have utilized biomass-derived heterogeneous copper catalysts to achieve remote C-H sulfonylation of aniline derivatives with sodium sulfinates at room temperature. mdpi.comnih.gov Future work will likely focus on expanding the scope of these catalysts and improving their efficiency and recyclability. mdpi.comnih.gov

Novel Reagents and Surrogates: The use of stable and easy-to-handle sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), is a promising avenue. organic-chemistry.orgorganic-chemistry.org Sandmeyer-type reactions using DABSO allow for the synthesis of sulfonyl chlorides from anilines, which can then be directly converted to sulfonamides. organic-chemistry.org Research into new, even more efficient SO2 surrogates will continue to be a priority.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. acs.org Applying this to sulfonamides can generate sulfonyl radicals, which can then be used in various coupling reactions. acs.org Exploring this strategy for the direct synthesis of sulfonyl anilines from simple precursors is a compelling future direction.

These unconventional methods promise to deliver more environmentally friendly and cost-effective routes to a wide array of sulfonyl anilines, including 4-(2-methylpropanesulfonyl)aniline.

Synthetic StrategyKey FeaturesPotential Advantages
Metal-Free Smiles RearrangementUtilizes sulfonyl chlorides and amines without a metal catalyst. acs.orgacs.orgAvoids metal contamination, operational simplicity, cost-effective. acs.org
Direct C-H SulfonylationCatalytic functionalization of aniline C-H bonds. mdpi.comnih.govHigh atom economy, avoids pre-functionalization. mdpi.com
Novel SO2 Surrogates (e.g., DABSO)Use of stable, solid SO2 sources. organic-chemistry.orgorganic-chemistry.orgImproved safety and handling, enables novel transformations. organic-chemistry.org
Photoredox CatalysisGeneration of sulfonyl radicals using visible light. acs.orgMild reaction conditions, unique reactivity pathways. acs.org

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient ones. The future in this area will lean heavily on the synergy between advanced spectroscopic techniques and high-level computational studies.

For sulfonyl aniline synthesis, key mechanistic questions to be addressed include:

Radical vs. Ionic Pathways: Many new sulfonylation reactions are proposed to proceed via radical intermediates. mdpi.comorganic-chemistry.org Future studies will employ techniques like electron paramagnetic resonance (EPR) spectroscopy and radical trapping experiments to definitively identify and characterize these transient species. mdpi.com

Role of Catalysts and Intermediates: In catalyzed reactions, identifying the true catalytic species and key intermediates is crucial. For instance, in copper-catalyzed C-H sulfonylation, mechanistic studies suggest the formation of an anilidic-copper complex followed by a single electron transfer (SET) process. mdpi.com In-situ spectroscopy (e.g., in-situ IR, NMR) can provide real-time snapshots of the reaction as it progresses.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for mapping reaction energy profiles, visualizing transition states, and predicting reactivity. wur.nlmdpi.com For example, DFT calculations have been used to compare reaction thermodynamics and calculate activation barriers for transition states in the synthesis of aniline derivatives. mdpi.com Applying these tools to the synthesis of this compound can help elucidate the precise mechanism, rationalize observed selectivities, and guide the development of improved catalysts. wur.nlmdpi.com Combined experimental and computational studies have been used to highlight chelate-type coordination and the formation of SN2-like transition states in related syntheses. wur.nl

Design and Synthesis of Novel Catalytic Systems Utilizing Sulfonyl Aniline Scaffolds

While much research focuses on the synthesis of sulfonyl anilines, an emerging area of interest is their use as foundational scaffolds in the design of new catalysts. The inherent structural and electronic properties of the sulfonyl aniline moiety—a combination of a potentially coordinating aniline nitrogen and a strongly electron-withdrawing sulfonyl group—make it an attractive platform for developing novel ligands and organocatalysts.

Future research directions in this domain could involve:

Chiral Ligands for Asymmetric Catalysis: Incorporating the this compound framework into larger, chiral molecules could yield novel ligands for transition-metal-catalyzed asymmetric reactions. The electronic properties of the sulfonyl group could be tuned to influence the catalytic activity and enantioselectivity.

Organocatalyst Development: The aniline nitrogen, after suitable modification, could function as a basic or nucleophilic site in an organocatalyst. The sulfonyl group would act as a powerful electronic modulator, influencing the pKa and reactivity of the active site.

Cooperative Catalysis: The sulfonyl aniline scaffold is well-suited for cooperative catalysis, where both the aniline and sulfonyl groups (or modifications thereof) participate in the catalytic cycle. For example, palladium/norbornene cooperative catalysis offers a powerful method for the selective functionalization of aromatics and could be adapted for systems involving sulfonyl anilines. researchgate.net

The systematic exploration of sulfonyl anilines as catalytic scaffolds is still in its early stages, representing a fertile ground for innovation.

Expanding the Applicability of this compound in Advanced Chemical Synthesis

While the sulfonyl aniline core is present in numerous bioactive molecules, the specific applications of this compound in advanced synthesis are not yet extensively documented. Future research will likely focus on leveraging its unique combination of a sterically accessible aniline group and an isobutylsulfonyl moiety to create novel and valuable chemical entities.

Potential areas of application include:

Medicinal Chemistry: The sulfone group is a key pharmacophore in many drugs, and the aniline moiety is a versatile handle for further chemical modification. ijpsjournal.comthieme-connect.com Research could focus on synthesizing derivatives of this compound as potential inhibitors of enzymes or as scaffolds for building more complex drug candidates. The N-SF5 motif, for instance, has been explored as a potential bioisostere for a small sulfonamide. acs.org

Materials Science: Anilines are precursors to polyaniline, a class of conducting polymers. rsc.org The introduction of the bulky, electron-withdrawing 2-methylpropanesulfonyl group could be used to tune the electronic properties, solubility, and morphology of new polymer derivatives for applications in sensors or electronic devices. rsc.org

Agrochemicals: The sulfonyl group is also a prominent feature in many herbicides and pesticides. This compound could serve as a building block for new agrochemicals with potentially novel modes of action or improved environmental profiles.

Synthetic Reagents and Building Blocks: The aniline nitrogen of this compound can be readily transformed into a diazonium salt, a versatile intermediate for a wide range of transformations, including Sandmeyer and Heck reactions. This would allow the introduction of the 4-(2-methylpropanesulfonyl)phenyl moiety into diverse molecular targets.

The exploration of these applications will drive the demand for efficient syntheses of this compound and further cement the importance of the broader sulfonyl aniline chemical class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methylpropanesulfonyl)aniline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-nitroaniline followed by reduction. Key steps include:

  • Step 1 : Sulfonylation using 2-methylpropanesulfonyl chloride under basic conditions (e.g., pyridine or NaOH) to introduce the sulfonyl group .
  • Step 2 : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Fe/HCl) to reduce the nitro group to an amine .
  • Optimization Parameters :
  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Solvent : Use polar aprotic solvents (e.g., DCM) for better solubility of intermediates.
  • Catalyst Loading : 5–10% Pd/C for efficient nitro reduction .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonyl group integration. Key shifts:
  • Aromatic protons: δ 6.8–7.2 ppm (para-substitution pattern).
  • Sulfonyl-CH₃: δ 1.3–1.5 ppm (doublet for isopropyl group) .
  • X-ray Crystallography : Use SHELXL for refinement to resolve electron density ambiguities, especially around the sulfonyl group .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 229.083 (C₁₀H₁₅NO₂S).

Advanced Research Questions

Q. How does the sulfonyl group influence biological activity, and what experimental strategies can elucidate structure-activity relationships (SAR)?

  • Methodological Answer :

  • SAR Studies :
  • Analog Synthesis : Prepare derivatives with varying sulfonyl substituents (e.g., methyl, phenyl) to compare activity .
  • Biological Assays : Test antimicrobial efficacy (MIC assays) and cytotoxicity (MTT assays) against cancer cell lines.
  • Mechanistic Probes :
  • Use fluorescent labeling (e.g., FITC conjugation) to track cellular uptake via confocal microscopy .
  • Conduct molecular docking with targets like dihydrofolate reductase (DHFR) to predict binding modes .
  • Data Interpretation : Correlate logP values (lipophilicity) with membrane permeability trends .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
  • Meta-Analysis : Compile data from multiple studies into a comparative table:
StudyActivity (IC₅₀, μM)Assay TypeSolvent Used
A12.4MTTDMSO
B45.7SRBEthanol
  • Advanced Techniques : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate target engagement .

Q. What computational approaches are recommended for predicting interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns runs) to assess stability of sulfonyl group interactions .
  • QSAR Modeling : Develop regression models using descriptors like polar surface area (PSA) and H-bond acceptor count to predict activity .
  • Dose-Response Analysis : Fit data to Hill equations to quantify cooperativity in enzyme inhibition assays .

Q. How do environmental factors (pH, temperature) impact the compound’s stability in biological assays?

  • Methodological Answer :

  • Stability Testing :
  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 254 nm .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Reactivity Under Oxidative Stress : Expose to H₂O₂ (1–10 mM) and quantify sulfone-to-sulfoxide conversion using LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.